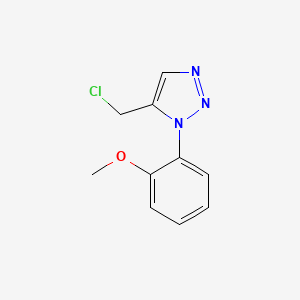
5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
“5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole” is a compound that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing at least two different elements. In this case, the elements are carbon and nitrogen .
Synthesis Analysis
The synthesis of 1,2,3-triazoles is often achieved through a Huisgen cycloaddition, also known as a “click reaction”. This reaction typically involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .
Molecular Structure Analysis
1,2,3-Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms. The presence of multiple nitrogen atoms can contribute to the compound’s reactivity and can also allow it to participate in hydrogen bonding .
Chemical Reactions Analysis
1,2,3-Triazoles can participate in a variety of chemical reactions, largely due to the presence of the nitrogen atoms in the ring. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms, such as N-alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its molecular structure. In general, 1,2,3-triazoles are stable compounds. They are aromatic, and this aromaticity contributes to their stability .
Mécanisme D'action
The mechanism of action of a compound depends on its specific chemical structure and the context in which it is used. For example, some triazole compounds are used as antifungal medications. These work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a component of fungal cell membranes .
Safety and Hazards
The safety and hazards associated with a specific compound depend on its specific structure and properties. In general, care should be taken when handling any chemical compound. Appropriate safety measures should be taken, including the use of personal protective equipment and working in a well-ventilated area .
Orientations Futures
The study of 1,2,3-triazoles is an active area of research, and these compounds have been found to have a wide range of applications, from medicinal chemistry to materials science . Future research will likely continue to explore the synthesis, properties, and applications of these and related compounds.
Propriétés
IUPAC Name |
5-(chloromethyl)-1-(2-methoxyphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-15-10-5-3-2-4-9(10)14-8(6-11)7-12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJSYKGRPMWAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1472949.png)

![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1472953.png)
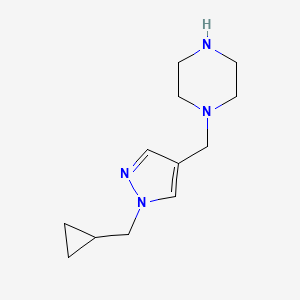
![(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1472956.png)
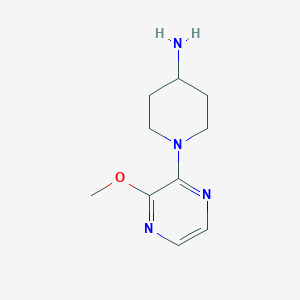
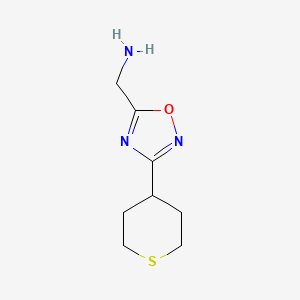
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)
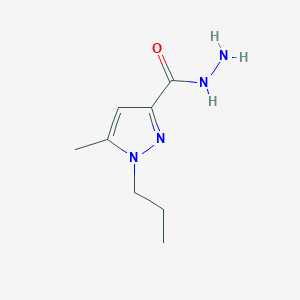
![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1472963.png)

![4-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1472967.png)

![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1472970.png)